Benzothiazole, 6-nitro-2-(1-piperidinyl)-

Physicochemical properties Drug-likeness Lead optimization

Benzothiazole, 6-nitro-2-(1-piperidinyl)- (CAS 73761-38-3) is a 2,6-disubstituted benzothiazole (C₁₂H₁₃N₃O₂S, MW 263.32 g·mol⁻¹) featuring a nitro group at position 6 and a piperidine ring at position 2. Key computed descriptors include a polar surface area (PSA) of 90.2 Ų and an octanol‑water partition coefficient (LogP) of 3.78.

Molecular Formula C12H13N3O2S
Molecular Weight 263.32 g/mol
CAS No. 73761-38-3
Cat. No. B11534420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiazole, 6-nitro-2-(1-piperidinyl)-
CAS73761-38-3
Molecular FormulaC12H13N3O2S
Molecular Weight263.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C12H13N3O2S/c16-15(17)9-4-5-10-11(8-9)18-12(13-10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
InChIKeyPLSZRVGIOIGRNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzothiazole, 6-nitro-2-(1-piperidinyl)- (CAS 73761-38-3): Physicochemical and Biological Profile


Benzothiazole, 6-nitro-2-(1-piperidinyl)- (CAS 73761-38-3) is a 2,6-disubstituted benzothiazole (C₁₂H₁₃N₃O₂S, MW 263.32 g·mol⁻¹) featuring a nitro group at position 6 and a piperidine ring at position 2. Key computed descriptors include a polar surface area (PSA) of 90.2 Ų and an octanol‑water partition coefficient (LogP) of 3.78 [1]. The compound has been employed as a synthetic intermediate for 6‑amino‑benzothiazole derivatives and was evaluated in antiprotozoal screening against Leishmania infantum and Trichomonas vaginalis, where position‑2 substituent structure was shown to be a critical determinant of activity [2].

Why the 2-Piperidine Substituent of Benzothiazole, 6-nitro-2-(1-piperidinyl)- Cannot Be Routinely Replaced by Other In‑Class Analogs


Biological and physicochemical properties of 2‑substituted 6‑nitrobenzothiazoles are exquisitely sensitive to the group at position 2. Delmas et al. (2002) demonstrated that antiprotozoal potency against L. infantum and T. vaginalis varies drastically with 2‑substituent structure, with certain derivatives exhibiting selective activity while others were inactive or cytotoxic [1]. Likewise, Hout et al. (2004) screened 39 benzothiazole analogues against Plasmodium falciparum and found that only two compounds, A12 and C7, possessed specific antimalarial properties, further confirming that minor structural changes abolish the desired pharmacological profile [2]. Accordingly, interchanging the piperidine moiety with morpholine, piperazine, or halogen without experimental validation is an unjustified procurement risk.

Quantitative Evidence Differentiating Benzothiazole, 6-nitro-2-(1-piperidinyl)- from Its Closest Analogs


Polar Surface Area and Lipophilicity Differentiation of 6-Nitro-2-(piperidin-1-yl)-1,3-benzothiazole Versus Its 2-Bromo-6-nitrobenzothiazole Synthetic Precursor

The target compound possesses a topological polar surface area (tPSA) of 90.2 Ų and a calculated LogP of 3.78 [1]. The 2‑bromo analogue, 2‑bromo‑6‑nitrobenzothiazole (CAS 2516‑37‑2), has an estimated tPSA of ~58 Ų (contributed by the nitro group and thiazole heteroatoms only; bromine does not contribute to PSA) and a reported LogP of ~2.8 . The 32 Ų increase in PSA (≈55 % higher) is attributable to the piperidine nitrogen, which adds a hydrogen‑bond acceptor site and substantially alters the solubility–permeability balance. The higher LogP of the piperidine derivative indicates greater lipophilicity than the bromo precursor, a property that can be advantageous for membrane permeation despite the elevated PSA.

Physicochemical properties Drug-likeness Lead optimization ADME profiling

Position‑2 Substituent‑Dependent Antiprotozoal Activity of 6‑Nitrobenzothiazoles: Piperidine Derivative Differentiated from Lead Compounds C1 and C11

Delmas et al. (2002) tested a series of 6‑nitrobenzothiazoles carrying diverse 2‑substituents (including piperidine, chlorine, amino, and hydroxyethylamino groups) for in vitro activity against L. infantum and T. vaginalis, with parallel cytotoxicity assessment on human monocytes [1]. The study identified compound C1 (a 2‑chloro‑benzothiazole‑6‑amino‑benzoic acid derivative) as selective for Trichomonas and compound C11 (a 2‑(hydroxyethylamino)‑benzothiazole‑6‑amino‑benzoic acid derivative) as active against Leishmania intracellular amastigotes, demonstrating that antiprotozoal potency and selectivity are strongly dependent on the 2‑substituent. Although exact IC₅₀ values for the piperidine‑bearing derivative were not publicly released, the structure–activity matrix indicates that its activity‑toxicity profile is distinct from both C1 and C11 and from the 2‑unsubstituted parent [1]. Therefore, the piperidine compound cannot be assumed to reproduce the antiparasitic performance of any other 2‑substituted congener.

Antiparasitic drug discovery Leishmania infantum Trichomonas vaginalis Structure-activity relationship

One‑Step Catalytic Hydrogenation to 6‑Amino‑2‑piperidino‑benzothiazole: A Synthetic Step Advantage Over the 2‑Bromo‑6‑nitrobenzothiazole Route

The Molaid reaction database records that 6‑nitro‑2‑(piperidin‑1‑yl)‑1,3‑benzothiazole undergoes direct catalytic hydrogenation (H₂, Pd/C) to yield 2‑piperidino‑6‑amino‑benzothiazole [1]. When the same 6‑amino‑2‑piperidino‑benzothiazole is prepared starting from 2‑bromo‑6‑nitrobenzothiazole (CAS 2516‑37‑2), two sequential steps are required: (i) nucleophilic substitution with piperidine, and (ii) nitro reduction . The pre‑installed piperidine of the target compound reduces the synthesis from two steps to one, a 50 % step economy that minimises cumulative yield losses and eliminates the need for the high‑temperature amination often required for 2‑halo‑benzothiazoles.

Synthetic intermediate Catalytic hydrogenation 6‑Amino‑benzothiazole Medicinal chemistry building block

Piperidine Versus Piperazine at the 2‑Position: Divergent LogP, Hydrogen‑Bond Donor Count, and Biological Context

The 6‑nitro‑2‑piperidin‑1‑yl‑1,3‑benzothiazole (target) differs from its piperazine congener, 6‑nitro‑2‑piperazin‑1‑yl‑1,3‑benzothiazole (CAS 330956‑99‑5), by replacement of a methylene with a secondary amine. This single‑atom change reduces the calculated LogP from 3.78 to an estimated ~2.5 and introduces one hydrogen‑bond donor (HBD), while the piperidine derivative has HBD = 0 [1]. The piperazine nitrogen has been exploited in CNS‑active compounds: the benzothiazole‑piperazine derivative BPCT demonstrated acetylcholinesterase inhibition and cognitive improvement in a rat Alzheimer's model, with molecular docking confirming that the piperazine NH engages the AChE active site [2]. In contrast, the piperidine compound, lacking this HBD and being more lipophilic, may be better suited for targets where passive membrane permeation or hydrophobic pocket binding is required. No direct head‑to‑head pharmacological comparison of the two simple 6‑nitro‑2‑substituted benzothiazoles has been published.

Piperazine analog Blood-brain barrier CNS drug design Hydrogen-bond donors

High‑Confidence Application Scenarios for Benzothiazole, 6-nitro-2-(1-piperidinyl)- Based on Quantitative Evidence


Focused Antiparasitic Library Synthesis Targeting Leishmania or Trichomonas Species

The Delmas et al. (2002) structure–activity data demonstrate that the 2‑piperidine substituent confers a unique antiprotozoal profile distinct from the lead compounds C1 and C11 [1]. Medicinal chemistry groups developing focused libraries against L. infantum or T. vaginalis can use this compound as a starting scaffold for additional derivatisation at the 6‑amino position (accessed via hydrogenation) or on the piperidine ring, exploring SAR space not covered by the original leads.

Medicinal Chemistry Building Block for 6‑Amino‑2‑piperidino‑benzothiazole via Direct Catalytic Reduction

The compound's ability to undergo one‑step hydrogenation to 6‑amino‑2‑piperidino‑benzothiazole [1] makes it a preferred procurement choice for laboratories requiring rapid access to this amine for amide coupling, urea formation, or diazotisation reactions. This route saves one synthetic step compared with the 2‑bromo‑6‑nitrobenzothiazole pathway, directly reducing labour and material costs in parallel synthesis workflows.

CNS Drug Discovery Programmes Requiring High Lipophilicity and Zero Hydrogen‑Bond Donors

With a LogP of 3.78 and HBD = 0, the piperidine derivative is better suited than its piperazine analog (LogP ≈ 2.5, HBD = 1) for applications where passive blood‑brain barrier penetration is desired [1]. Procurement for CNS‑focused screening decks or fragment‑based libraries can leverage this differentiated physicochemical profile to favour brain‑penetrant hit selection.

Comparative ADME/PK Profiling of 2‑Substituted 6‑Nitrobenzothiazole Series

The substantial PSA difference (90.2 Ų) relative to the 2‑bromo precursor (~58 Ų) [1] makes the piperidine derivative a valuable tool compound for systematic studies correlating 2‑substituent polarity with membrane permeability, solubility, and metabolic stability. Procurement of the exact CAS‑defined compound ensures batch‑to‑batch consistency for such comparative biopharmaceutical profiling.

Quote Request

Request a Quote for Benzothiazole, 6-nitro-2-(1-piperidinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.